molecular formula C17H17ClO3 B14026966 Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate

Cat. No.: B14026966
M. Wt: 304.8 g/mol
InChI Key: MKOFPGYDBFXENJ-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is an organic compound with the molecular formula C16H15ClO3. It is a derivative of benzoic acid and is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate typically involves the esterification of 4-(benzyloxy)-3-chloro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(Benzyloxy)-3-chloro-2-methylbenzoic acid+EthanolH2SO4Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate+H2O\text{4-(Benzyloxy)-3-chloro-2-methylbenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid+EthanolH2​SO4​​Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

    Oxidation: 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid.

    Reduction: 4-(Benzyloxy)-3-chloro-2-methylbenzyl alcohol.

    Substitution: 4-(Benzyloxy)-3-amino-2-methylbenzoate or 4-(Benzyloxy)-3-thio-2-methylbenzoate.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chlorine and methyl groups can modulate its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 4-(benzyloxy)-2-methylbenzoate: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    Ethyl 4-(benzyloxy)-3-chlorobenzoate: Lacks the methyl group, which can influence its steric properties and interactions.

    Ethyl 4-(benzyloxy)-3-methylbenzoate: Lacks the chlorine atom, which can alter its chemical behavior and applications.

The presence of both the chlorine and methyl groups in this compound makes it unique in terms of its chemical and biological properties, offering distinct advantages in various research and industrial applications.

Properties

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

ethyl 3-chloro-2-methyl-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H17ClO3/c1-3-20-17(19)14-9-10-15(16(18)12(14)2)21-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3

InChI Key

MKOFPGYDBFXENJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)Cl)C

Origin of Product

United States

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